3-Amino-2,5,6-trifluorobenzonitrile
Overview
Description
3-Amino-2,5,6-trifluorobenzonitrile is a chemical compound with the molecular formula C7H3F3N2 and a molecular weight of 172.11 g/mol. It is widely used in scientific experiments and various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5,6-trifluorobenzonitrile typically involves the fluorination of pentachlorobenzonitrile using anhydrous potassium fluoride in an organic solvent . This is followed by dechlorination and hydrogenolysis reactions to obtain the intermediate 2,4,6-trifluorophenylnitrile . The final step involves the reduction of the intermediate through a cyano group to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using Raney-Ni as a catalyst. The compound is reacted with hydrogen in a methanol solution of ammonia under controlled temperature conditions (25-120°C) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,5,6-trifluorobenzonitrile undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form different amines.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen and catalysts such as Raney-Ni.
Substitution: Various organic bases and solvents are used depending on the desired product.
Major Products
The major products formed from these reactions include different fluorinated amines and substituted benzonitriles .
Scientific Research Applications
3-Amino-2,5,6-trifluorobenzonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a versatile small molecule scaffold in chemical synthesis.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorobenzonitrile: Similar in structure but lacks the amino group.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of multiple fluorine atoms.
Uniqueness
3-Amino-2,5,6-trifluorobenzonitrile is unique due to its specific arrangement of fluorine atoms and the presence of an amino group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-amino-2,5,6-trifluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-4-1-5(12)7(10)3(2-11)6(4)9/h1H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXZQXUTVGQSLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C#N)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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